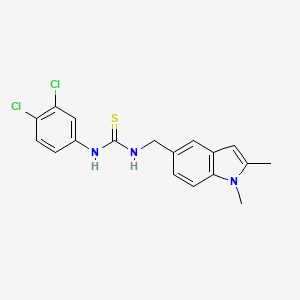
1-(3,4-dichlorophenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dichlorophenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea is a useful research compound. Its molecular formula is C18H17Cl2N3S and its molecular weight is 378.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3,4-dichlorophenyl)-3-((1,2-dimethyl-1H-indol-5-yl)methyl)thiourea, a thiourea derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which combines a dichlorophenyl group and a dimethylindole moiety, potentially enhancing its pharmacological properties. The molecular formula for this compound is C18H17Cl2N3S, with a molecular weight of 378.32 g/mol .
Biological Properties
Thiourea derivatives are known for their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and antioxidant properties. The specific biological activities of this compound have been explored in various studies.
Antimicrobial Activity
Research indicates that thiourea compounds exhibit significant antimicrobial properties. For instance, studies have shown that related thiourea derivatives possess activity against both Gram-positive and Gram-negative bacteria. In particular:
- Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus were reported as low as 0.78–3.125 μg/mL .
- The presence of the thiourea moiety enhances interaction with bacterial cell surfaces through protonation under acidic conditions, which may improve antibacterial efficacy .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated:
- Thiourea derivatives have demonstrated the ability to inhibit the growth of various cancer cell lines and can reverse treatment resistance in certain cases .
- The unique structure of this compound may contribute to its effectiveness in targeting specific cellular pathways involved in cancer proliferation .
Structure-Activity Relationship (SAR)
The biological activity of thiourea derivatives is often linked to their structural features:
- The incorporation of halogen atoms (like chlorine) in the phenyl ring is associated with enhanced lipophilicity and biological activity .
- The indole moiety contributes to the compound's ability to interact with biological targets effectively.
Case Studies
Several studies have highlighted the biological activities of this class of compounds:
- Study on Antibacterial Activity : A series of thiourea derivatives were synthesized and tested for their antibacterial properties against multiple pathogens. The results indicated that modifications in the alkyl chain length significantly influenced antimicrobial potency .
- Anticancer Efficacy : Research focused on the anticancer properties of thioureas showed that compounds similar to this compound induced apoptosis in cancer cells through specific signaling pathways .
Data Table: Biological Activities of Thiourea Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | MIC/IC50 Values |
|---|---|---|---|
| Thiourea A | Antibacterial | Staphylococcus aureus | 0.78–3.125 μg/mL |
| Thiourea B | Anticancer | MCF-7 (breast cancer) | IC50 = 12 μM |
| Thiourea C | Antifungal | Candida albicans | MIC = 6.25 μg/mL |
| This compound | Anticancer | A549 (lung cancer) | IC50 = TBD |
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3S/c1-11-7-13-8-12(3-6-17(13)23(11)2)10-21-18(24)22-14-4-5-15(19)16(20)9-14/h3-9H,10H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBANKPQWNNLSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CNC(=S)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














